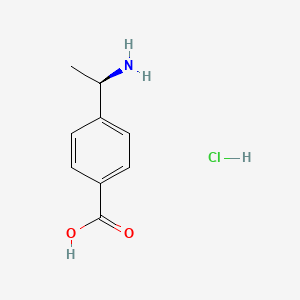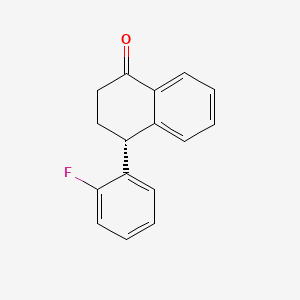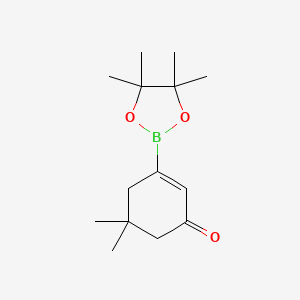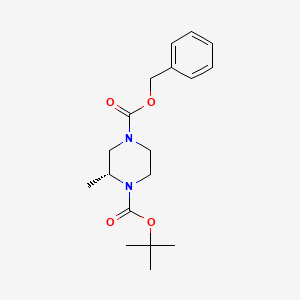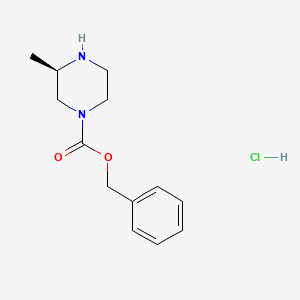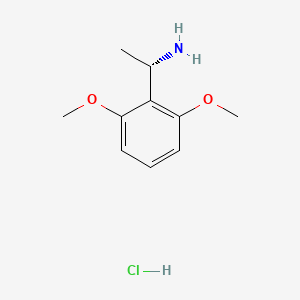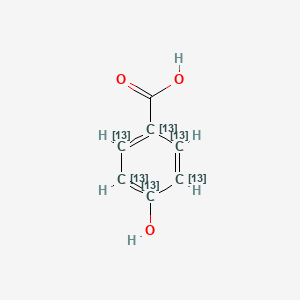
4-Hydroxybenzoic-1,2,3,4,5,6-13C6 Acid
Übersicht
Beschreibung
4-Hydroxybenzoic-1,2,3,4,5,6-13C6 Acid, also known as p-Salicylic Acid-13C6 or 4-Carboxyphenol-13C6, is a compound with the molecular formula C7H6O3 . It is a monohydroxybenzoic acid that is benzoic acid carrying a hydroxy substituent at C-4 of the benzene ring . It has a role as a plant metabolite and an algal metabolite .
Molecular Structure Analysis
The molecular structure of this compound is represented by the IUPAC name 4-hydroxy (1,2,3,4,5,6- 13 C 6 )cyclohexa-1,3,5-triene-1-carboxylic acid . The InChI representation is InChI=1S/C7H6O3/c8-6-3-1-5 (2-4-6)7 (9)10/h1-4,8H, (H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 144.077 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 144.05182306 g/mol . The topological polar surface area is 57.5 Ų . It has a heavy atom count of 10 and an isotope atom count of 6 . The compound is solid at room temperature and has a melting point of 214-216° C .Wissenschaftliche Forschungsanwendungen
Occurrence and Environmental Fate
Research on parabens, including 4-hydroxybenzoic acid and its derivatives, highlights their widespread presence in aquatic environments due to their use in consumer products. Parabens, characterized by phenolic hydroxyl groups, demonstrate environmental persistence and ubiquity, despite treatments that effectively remove them from wastewater. Studies indicate that methylparaben and propylparaben predominate in surface waters and sediments, reflecting their common usage in consumer products. The environmental behavior of parabens, including their degradation and formation of halogenated by-products through reaction with free chlorine, underscores the need for ongoing monitoring and research into their effects on aquatic ecosystems (Haman, Dauchy, Rosin, & Munoz, 2015).
Health Implications
The health implications of paraben exposure, particularly their estrogenic and endocrine-disrupting activities, have been a focal point of scientific inquiry. Parabens, through both in vitro and in vivo studies, have been shown to exhibit estrogenic activities, raising concerns about their potential links to breast cancer and reproductive health issues. Research underscores the need for detailed evaluation of parabens and their metabolic by-products to understand their potential health risks fully (Darbre & Harvey, 2008).
Analytical Detection and Toxicological Evaluation
Advancements in analytical methodologies for detecting parabens and assessing their toxicological profiles have been significant. Studies have focused on developing sensitive and accurate methods to quantify paraben concentrations in various matrices, essential for understanding their environmental distribution and potential health impacts. The evaluation of parabens' health aspects, including their metabolic breakdown and excretion, suggests a complex interplay between exposure levels, bioavailability, and individual susceptibility to adverse effects (Soni, Taylor, Greenberg, & Burdock, 2002).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that its non-labelled analogue, 4-hydroxybenzoic acid, can inhibit both gram-positive and gram-negative bacteria .
Mode of Action
It’s known that its non-labelled analogue, 4-hydroxybenzoic acid, has antimicrobial properties .
Biochemical Pathways
For instance, it is a substrate for 4-hydroxybenzoic acid hydro-lyase (PobA), protocatechuic acid decarboxylase (AroY), and catechol 1,2-dioxygenase (CatA) .
Pharmacokinetics
It’s known that its non-labelled analogue, 4-hydroxybenzoic acid, is slightly soluble in dmso and methanol .
Action Environment
It’s known that its non-labelled analogue, 4-hydroxybenzoic acid, is stable at -20°c and has a melting point of 214-216°C .
Biochemische Analyse
Biochemical Properties
4-Hydroxybenzoic-1,2,3,4,5,6-13C6 Acid plays a significant role in biochemical reactions, particularly in the study of metabolic pathways. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is 4-hydroxybenzoate hydroxylase, which catalyzes the hydroxylation of 4-Hydroxybenzoic acid to produce protocatechuic acid. This interaction is crucial for understanding the metabolic fate of this compound in biological systems .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the glycolysis process and the oxidative pentose phosphate pathway, leading to changes in cellular energy production and redox balance. Additionally, this compound can impact ion uptake, photosynthesis, and water transpiration in plant cells, demonstrating its broad range of cellular effects .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. It binds to 4-hydroxybenzoate hydroxylase, facilitating the hydroxylation reaction. This binding interaction is essential for the conversion of this compound to protocatechuic acid. Additionally, it can inhibit or activate other enzymes involved in metabolic pathways, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored at 4°C, but its stability can be affected by factors such as pH and temperature. Over time, it may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound can be harmful. These dosage-dependent effects are crucial for understanding the safe and effective use of this compound in research .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the shikimate pathway and the phenylpropanoid pathway. It interacts with enzymes such as 4-hydroxybenzoate hydroxylase and protocatechuate 3,4-dioxygenase, leading to the production of various metabolites. These interactions can affect metabolic flux and the levels of key metabolites, providing insights into the compound’s role in cellular metabolism .
Eigenschaften
IUPAC Name |
4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKROLUGYXJWQN-IDEBNGHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745665 | |
| Record name | 4-Hydroxy(~13~C_6_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.077 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
287399-29-5 | |
| Record name | 4-Hydroxy(~13~C_6_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 287399-29-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


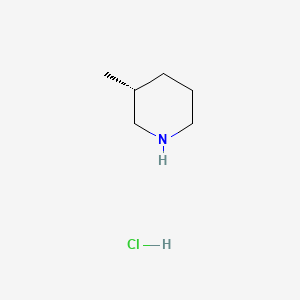
![3-Butenoic acid, 2-[(ethoxycarbonyl)amino]-, methyl ester](/img/no-structure.png)



